8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt
Overview
Description
8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is an activator of cAMP-dependent PKA . It is a brominated cyclic mononucleotide .
Physical And Chemical Properties Analysis
8-Bromoadenosine 3’,5’-Cyclic Monophosphothioate Sp-Isomer Sodium Salt is a powder with a molecular weight of 430.08. It is soluble in water (100 mg/mL) and is stored at −20°C .Scientific Research Applications
Promoting Cell Division in Plant Tissue
8-Bromoadenosine 3',5'-cyclic monophosphate, when combined with an auxin, can fully replace the cell-division-promoting activity of cytokinesins or 6-substituted adenylyl cytokinins in excised tobacco pith parenchyma tissue. This derivative is more resistant to degradation by plant phosphodiesterases than adenosine 3',5'-cyclic monophosphate, supporting its role in cell-division regulation (Wood & Braun, 1973).
Stimulating Insulin Release
In isolated pancreatic islets of rats, the Sp-isomer of this compound was a more potent stimulus for insulin release than 8-bromo-cyclic AMP, suggesting its significant role in cAMP-mediated insulin release (Laychock, 1993).
Synthesis and Photochemistry
New derivatives of hydrolysis-resistant 8-bromoadenosine cyclic 3',5'-monophosphate have been synthesized for physiological studies. These compounds serve as efficient intracellular sources of 8-Br-cAMP and 8-Br-cGMP, demonstrating their application in mammalian cell line studies (Hagen et al., 1999).
Attenuating Neutrophil-Mediated Increase in Endothelial Permeability
8-Bromoadenosine 3',5'-cyclic monophosphate was found to significantly attenuate the increase in endothelial permeability after polymorphonuclear leukocytes activation, indicating its potential in preventing endothelial injury (Siflinger‐Birnboim et al., 1993).
Impact on Isotonic Volume Reduction in Jejunal Crypt Epithelial Cells
This compound caused rapid shrinkage to a reduced but stable cell volume in jejunal crypt epithelial cells, showing its role in regulating cell volume via chloride and potassium channels (Macleod et al., 1994).
Enhancing Vasorelaxation via the cAMP Pathway
It was observed that this compound enhanced vasorelaxation to endothelium-independent relaxing agents, indicating its role in the cyclic AMP-dependent pathway in vascular relaxation (Yeung et al., 2006).
properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-bromopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN5O5PS.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(20-9)1-19-22(18,23)21-6;/h2-3,5-6,9,17H,1H2,(H,18,23)(H2,12,13,14);/q;+1/p-1/t3-,5-,6-,9-,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJLJCVVXRNYGJ-QKAIHBBZSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN5NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoadenosine 3',5'-cyclic monophosphothiaoate, Sp-isomer sodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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